5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile
Overview
Description
5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile: is a chemical compound with the molecular formula C7H2BrF3N2 and a molecular weight of 251.01 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a carbonitrile group attached to a pyridine ring. It is commonly used in various chemical reactions and has applications in multiple fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the displacement of an iodide group with a trifluoromethyl group using in situ generated (trifluoromethyl)copper . Another method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods: Industrial production of this compound often relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using reagents such as organometallic compounds.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions:
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Used in coupling reactions under mild and functional group tolerant conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biology and medicine, this compound is used in the development of pharmaceuticals. The trifluoromethyl group is known to enhance the biological activity and metabolic stability of drugs .
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. The presence of the trifluoromethyl group contributes to the effectiveness of these agrochemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and selectivity . The bromine atom can also participate in various chemical reactions, further contributing to the compound’s activity.
Comparison with Similar Compounds
Comparison: Compared to similar compounds, 5-Bromo-6-(trifluoromethyl)pyridine-3-carbonitrile is unique due to the presence of both a bromine atom and a trifluoromethyl group on the pyridine ring. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
5-bromo-6-(trifluoromethyl)pyridine-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3N2/c8-5-1-4(2-12)3-13-6(5)7(9,10)11/h1,3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRQHYMMUIEQFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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